Cas no 179334-14-6 (1-3-(Trifluoromethyl)benzoylpiperazine)

1-3-(Trifluoromethyl)benzoylpiperazine is a fluorinated piperazine derivative characterized by the presence of a trifluoromethylbenzoyl moiety. This compound is of interest in pharmaceutical and agrochemical research due to its structural features, which enhance metabolic stability and lipophilicity. The trifluoromethyl group contributes to improved binding affinity and selectivity in target interactions, making it a valuable intermediate in the synthesis of bioactive molecules. Its well-defined chemical properties and compatibility with various reaction conditions facilitate its use in medicinal chemistry and drug development. The compound is typically supplied with high purity, ensuring reliability for research applications requiring precise molecular modifications.
1-3-(Trifluoromethyl)benzoylpiperazine structure
179334-14-6 structure
Product Name:1-3-(Trifluoromethyl)benzoylpiperazine
CAS No:179334-14-6
MF:C12H13F3N2O
MW:258.239633321762
MDL:MFCD08442510
CID:906727
PubChem ID:16769329
Update Time:2025-10-29

1-3-(Trifluoromethyl)benzoylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinyl[3-(trifluoromethyl)phenyl]methanone
    • 1-[3-(TRIFLUOROMETHYL)BENZOYL]PIPERAZINE
    • piperazin-1-yl-[3-(trifluoromethyl)phenyl]methanone
    • SCHEMBL14223339
    • DTXSID20588113
    • GS3260
    • MFCD08442510
    • EN300-42284
    • Piperazin-1-yl(3-(trifluoromethyl)phenyl)methanone
    • 1-{[3-(trifluoromethyl)phenyl]carbonyl}piperazine
    • J-011445
    • 179334-14-6
    • DB-391183
    • Z228586844
    • AKOS000125079
    • (Piperazin-1-yl)[3-(trifluoromethyl)phenyl]methanone
    • G42840
    • Methanone, 1-piperazinyl[3-(trifluoromethyl)phenyl]-
    • DLUXDOKFRWDPBN-UHFFFAOYSA-N
    • 1-3-(Trifluoromethyl)benzoylpiperazine
    • MDL: MFCD08442510
    • Inchi: 1S/C12H13F3N2O/c13-12(14,15)10-3-1-2-9(8-10)11(18)17-6-4-16-5-7-17/h1-3,8,16H,4-7H2
    • InChI Key: DLUXDOKFRWDPBN-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C(N1CCNCC1)=O)(F)F

Computed Properties

  • Exact Mass: 258.09800
  • Monoisotopic Mass: 258.09799753g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.34000
  • LogP: 2.01750

1-3-(Trifluoromethyl)benzoylpiperazine Security Information

  • HazardClass:IRRITANT

1-3-(Trifluoromethyl)benzoylpiperazine Pricemore >>

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abcr
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1-3-(Trifluoromethyl)benzoylpiperazine Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:179334-14-6)1-3-(Trifluoromethyl)benzoylpiperazine
Order Number:A1177773
Stock Status:in Stock
Quantity:1g/5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:37
Price ($):321.0/561.0/788.0/1097.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:179334-14-6)1-3-(Trifluoromethyl)benzoylpiperazine
A1177773
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):321.0/561.0/788.0/1097.0
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